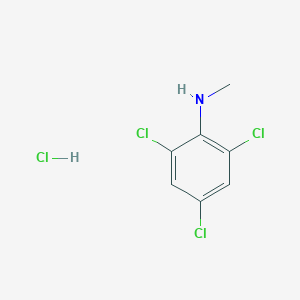![molecular formula C16H15N5O2S B2727455 1-[5-(Furan-2-yl)thiophen-2-yl]-2-[(9-methylpurin-6-yl)amino]ethanol CAS No. 2380043-12-7](/img/structure/B2727455.png)
1-[5-(Furan-2-yl)thiophen-2-yl]-2-[(9-methylpurin-6-yl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(Furan-2-yl)thiophen-2-yl]-2-[(9-methylpurin-6-yl)amino]ethanol is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as FT-11 and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
FT-11 has been found to have a variety of potential applications in scientific research. One area of study is its potential as an anticancer agent. FT-11 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death process that is important for preventing the growth and spread of cancer.
Another area of study is the potential use of FT-11 as a neuroprotective agent. FT-11 has been found to protect neurons from damage caused by oxidative stress and inflammation. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of FT-11 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. FT-11 has been found to inhibit the activity of cyclin-dependent kinases, which are important for cell cycle progression. It has also been found to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects
FT-11 has a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and protect neurons from damage caused by oxidative stress and inflammation. FT-11 has also been found to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FT-11 in lab experiments is its potential as an anticancer agent. FT-11 has been found to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Another advantage is its potential as a neuroprotective agent. FT-11 has been found to protect neurons from damage caused by oxidative stress and inflammation.
One limitation of using FT-11 in lab experiments is its relatively low yield from the synthesis method. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.
Direcciones Futuras
There are a number of future directions for research on FT-11. One area of study is the optimization of the synthesis method to increase the yield of the compound. Another area of study is the investigation of its mechanism of action to better understand how it works at the molecular level.
Other future directions include the evaluation of FT-11 in animal models of cancer and neurodegenerative diseases, as well as the development of derivatives of FT-11 with improved pharmacological properties. Additionally, the potential use of FT-11 in combination with other drugs or therapies should be explored to determine if it can enhance their effectiveness.
Métodos De Síntesis
The synthesis of FT-11 involves the reaction of 5-(furan-2-yl)thiophene-2-carbaldehyde with 9-methyl-6-aminopurine in the presence of ethanolamine. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography. The yield of FT-11 from this synthesis method is typically around 50%.
Propiedades
IUPAC Name |
1-[5-(furan-2-yl)thiophen-2-yl]-2-[(9-methylpurin-6-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-21-9-20-14-15(18-8-19-16(14)21)17-7-10(22)12-4-5-13(24-12)11-3-2-6-23-11/h2-6,8-10,22H,7H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQMMHYGCGAVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CC=C(S3)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(furan-2-yl)thiophen-2-yl]-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(1H-indol-3-yl)ethyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2727374.png)

![2-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2727378.png)

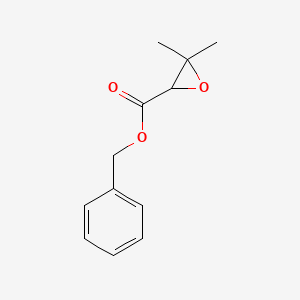
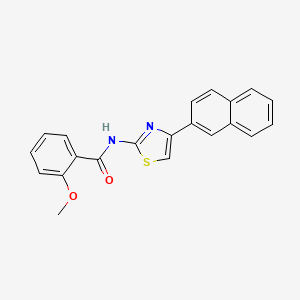
![N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2727384.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2727386.png)
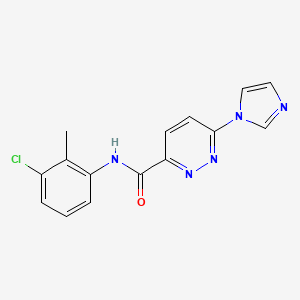
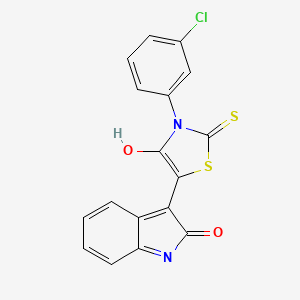
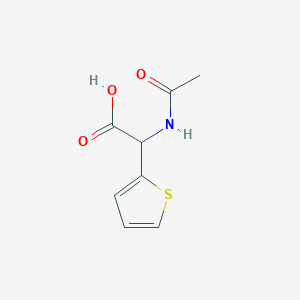
![N-(3-chloro-4-fluorophenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727392.png)
